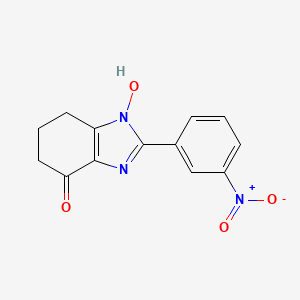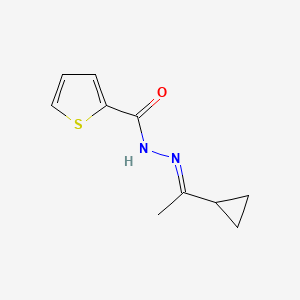![molecular formula C18H22N2O2 B5764476 N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide, also known as DEAN, is a chemical compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is its versatility. It can be used in a wide range of applications, from the detection of metal ions to the treatment of cancer. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is its potential toxicity. It is important to handle N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide with care and to use appropriate safety measures when working with this compound.
将来の方向性
There are several future directions for the use of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide in scientific research. One potential application is in the development of new biosensors for the detection of metal ions. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide may also be useful in the development of new treatments for inflammatory disorders and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide and to explore its potential uses in other areas of scientific research.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has shown great potential for use in scientific research. Its unique properties make it an ideal candidate for a wide range of applications, from biosensors to cancer treatment. While there are limitations to its use, the future looks bright for the continued study and development of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide in the field of biochemistry and pharmacology.
合成法
The synthesis of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide involves the reaction of 4-(diethylamino)aniline and 3-(5-methyl-2-furyl)acrylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide.
科学的研究の応用
N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and has shown promising results in the development of biosensors. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
特性
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)16-9-7-15(8-10-16)19-18(21)13-12-17-11-6-14(3)22-17/h6-13H,4-5H2,1-3H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUZDLCNPURPM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(diethylamino)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
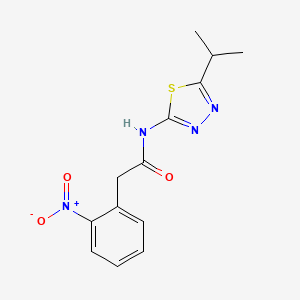
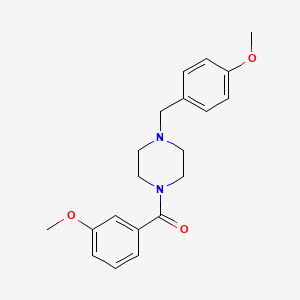
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
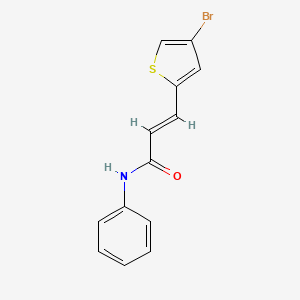
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)
